molecular formula C16H16N2O3 B14808341 N'-[2-(4-methylphenoxy)acetyl]benzohydrazide

N'-[2-(4-methylphenoxy)acetyl]benzohydrazide

Cat. No.: B14808341
M. Wt: 284.31 g/mol
InChI Key: PWRAWWRJSMOUKA-UHFFFAOYSA-N
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Description

N’-[2-(4-methylphenoxy)acetyl]benzohydrazide is an organic compound with the molecular formula C16H16N2O3 and a molecular weight of 284.31 g/mol . This compound is characterized by the presence of a benzohydrazide group attached to a 4-methylphenoxyacetyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N’-[2-(4-methylphenoxy)acetyl]benzohydrazide typically involves the reaction of 4-methylphenoxyacetic acid with benzohydrazide under specific reaction conditions. The process generally includes the following steps:

    Esterification: 4-methylphenoxyacetic acid is esterified to form the corresponding ester.

    Hydrazinolysis: The ester is then reacted with hydrazine to form the hydrazide.

    Acylation: The hydrazide is acylated with benzoyl chloride to yield N’-[2-(4-methylphenoxy)acetyl]benzohydrazide.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N’-[2-(4-methylphenoxy)acetyl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The benzohydrazide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[2-(4-methylphenoxy)acetyl]benzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(4-methylphenoxy)acetyl]benzohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

N’-[2-(4-methylphenoxy)acetyl]benzohydrazide can be compared with other benzohydrazide derivatives, such as:

  • N’-[2-(4-chlorophenoxy)acetyl]benzohydrazide
  • N’-[2-(4-methoxyphenoxy)acetyl]benzohydrazide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. N’-[2-(4-methylphenoxy)acetyl]benzohydrazide is unique due to the presence of the 4-methylphenoxy group, which imparts specific reactivity and potential biological activity.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N'-[2-(4-methylphenoxy)acetyl]benzohydrazide

InChI

InChI=1S/C16H16N2O3/c1-12-7-9-14(10-8-12)21-11-15(19)17-18-16(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20)

InChI Key

PWRAWWRJSMOUKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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